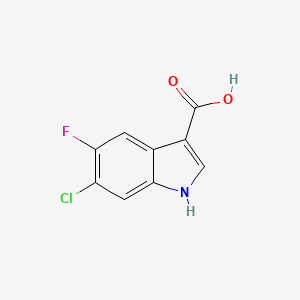

6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

CAS No.: 920023-30-9

Cat. No.: VC3248852

Molecular Formula: C9H5ClFNO2

Molecular Weight: 213.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 920023-30-9 |

|---|---|

| Molecular Formula | C9H5ClFNO2 |

| Molecular Weight | 213.59 g/mol |

| IUPAC Name | 6-chloro-5-fluoro-1H-indole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H5ClFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14) |

| Standard InChI Key | BYZWQWXXUXTWSQ-UHFFFAOYSA-N |

| SMILES | C1=C2C(=CC(=C1F)Cl)NC=C2C(=O)O |

| Canonical SMILES | C1=C2C(=CC(=C1F)Cl)NC=C2C(=O)O |

Introduction

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family, which is widely studied for its potential applications in pharmaceuticals and chemical synthesis. This compound is characterized by its molecular formula, C₉H₅ClFNO₂, and molecular weight of 213.59 g/mol . The IUPAC name is 6-chloro-5-fluoro-1H-indole-3-carboxylic acid, and its CAS number is 920023-30-9 .

Hydrogen Bonding

This compound has 2 hydrogen bond donor counts and 3 hydrogen bond acceptor counts, which are crucial for understanding its potential interactions in biological systems .

Research Findings

Research on indole derivatives, including 6-chloro-5-fluoro-1H-indole-3-carboxylic acid, often focuses on their biological activities and potential therapeutic applications. For instance, indole-3-carboxylic acid derivatives have been studied as direct activators of adenosine monophosphate-activated protein kinase (AMPK), which plays a significant role in energy metabolism .

Pharmaceutical Applications

-

AMPK Activation: Studies have shown that certain indole-3-carboxylic acid derivatives can activate AMPK, making them potential candidates for treating metabolic disorders .

-

Biological Activity: The presence of halogen substituents like chlorine and fluorine can enhance the compound's biological activity, making it a candidate for further drug development.

Chemical Synthesis

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid can serve as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Table 2: Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight |

|---|---|---|

| 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid | C₉H₅ClFNO₂ | 213.59 g/mol |

| 5-Fluoro-1H-indole-3-carboxylic acid | C₉H₆FNO₂ | 181.15 g/mol |

| 6-Chloro-5-fluoro-1H-indazole | C₇H₄ClFN₂ | 170.57 g/mol |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume